molecular formula C19H20 B14422678 1,1'-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene CAS No. 81740-70-7

1,1'-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene

Cat. No.: B14422678
CAS No.: 81740-70-7
M. Wt: 248.4 g/mol
InChI Key: JOZHFEIJMGZJDB-UHFFFAOYSA-N
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Description

1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is an organic compound with a unique structure characterized by the presence of two benzene rings connected by a 4,4-dimethylpenta-1,2-diene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 4,4-dimethylpenta-1,2-diene under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylpenta-1,2-diene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diene bridge allows for potential conjugation and electron delocalization, which can influence its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Pentadiene, 2,4-dimethyl-: A structurally similar compound with a different arrangement of the diene moiety.

    2,4-Dimethyl-1,3-pentadiene: Another related compound with variations in the positioning of the methyl groups and double bonds.

Uniqueness

1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

81740-70-7

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

InChI

InChI=1S/C19H20/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,1-3H3

InChI Key

JOZHFEIJMGZJDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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